(2R)-4-aminobutan-2-ol

Biocatalysis Enzymatic Resolution Chiral Amino Alcohols

(2R)-4-aminobutan-2-ol (CAS 114963-62-1), also known as (R)-4-amino-2-butanol, is a chiral amino alcohol with the molecular formula C4H11NO and a molecular weight of 89.14 g/mol. It features a defined stereochemical configuration at the second carbon atom, where the hydroxyl group is attached.

Molecular Formula C4H11NO
Molecular Weight 89.138
CAS No. 114963-62-1
Cat. No. B2700927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4-aminobutan-2-ol
CAS114963-62-1
Molecular FormulaC4H11NO
Molecular Weight89.138
Structural Identifiers
SMILESCC(CCN)O
InChIInChI=1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3/t4-/m1/s1
InChIKeyNAXUFNXWXFZVSI-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What is (2R)-4-aminobutan-2-ol (CAS 114963-62-1) and How is it Classified?


(2R)-4-aminobutan-2-ol (CAS 114963-62-1), also known as (R)-4-amino-2-butanol, is a chiral amino alcohol with the molecular formula C4H11NO and a molecular weight of 89.14 g/mol . It features a defined stereochemical configuration at the second carbon atom, where the hydroxyl group is attached . This compound is a versatile building block in organic synthesis, particularly valued for its chirality which enables the creation of enantiomerically pure compounds crucial in pharmaceuticals . Its bifunctional nature, containing both an amine and a hydroxyl group, makes it a key chiral precursor in the asymmetric synthesis of pharmaceutical agents, including beta-blockers and other bioactive molecules .

Why (2R)-4-aminobutan-2-ol (CAS 114963-62-1) Cannot Be Substituted by Racemates or Alternative Chiral Amino Alcohols


The specific stereochemistry of (2R)-4-aminobutan-2-ol is critical for its function in asymmetric synthesis. Substitution with the racemic mixture (CAS 39884-48-5) or the (S)-enantiomer (CAS 1255240-50-6) would introduce unwanted stereoisomers, leading to a loss of enantiomeric purity in the final product. This is particularly detrimental in pharmaceutical applications where the desired enantiomer is often the active form, and the opposite enantiomer can be inactive or even toxic [1]. Furthermore, alternative chiral amino alcohols like (S)-2-aminobutan-1-ol (CAS 5856-62-2) or (3R)-3-amino-1-butanol (CAS 61477-40-5) have different structural arrangements of the amine and hydroxyl groups, which can drastically alter their reactivity and the stereochemical outcome of subsequent reactions . Therefore, generic substitution without rigorous validation of stereochemical and functional compatibility will likely compromise the integrity and yield of the target synthesis.

Evidence-Based Differentiation: Quantitative Data Comparing (2R)-4-aminobutan-2-ol to its Closest Analogs


Enzymatic Enantioselectivity: A Key Parameter for Biocatalytic Synthesis of (2R)-4-aminobutan-2-ol

In the enzymatic resolution of N-Boc-4-aminobutan-2-ol, Candida rugosa lipase (CRL) exhibits an unexpected high S-enantioselectivity (E = 58), which is a significant departure from its typical R-enantioselectivity (E = 1.6) observed with 2-heptanol [1]. This high enantiomeric ratio allows for the efficient production of the (R)-enantiomer by preferentially reacting with the (S)-enantiomer, leaving the desired (R)-enantiomer in high enantiomeric excess. The racemic mixture (CAS 39884-48-5) would yield a 1:1 ratio of enantiomers without such a selective process.

Biocatalysis Enzymatic Resolution Chiral Amino Alcohols

Stereochemical Integrity: Defined Configuration for Predictable Synthesis

(2R)-4-aminobutan-2-ol possesses a defined (R)-configuration at the C2 chiral center, as confirmed by its specific isomeric SMILES notation (C[C@H](CCN)O) . In contrast, the racemic mixture 4-amino-2-butanol (CAS 39884-48-5) is a 50:50 mixture of (R) and (S) enantiomers, which introduces significant variability and reduces the maximum theoretical yield of any stereospecific reaction to 50% . The (S)-enantiomer (CAS 1255240-50-6) would yield opposite stereochemical outcomes, fundamentally altering the properties of downstream products [1].

Chiral Purity Stereochemistry Pharmaceutical Synthesis

Purity and Analytical Characterization: Commercial Availability with Defined Specifications

Commercial suppliers report (2R)-4-aminobutan-2-ol with a minimum purity of 95% or 98% (NLT 98%) . These specifications are accompanied by comprehensive analytical documentation, including MSDS, NMR, HPLC, and LC-MS data, which are crucial for research reproducibility and regulatory compliance . In contrast, the racemic mixture 4-amino-2-butanol (CAS 39884-48-5) is often supplied with a purity of 98% but lacks the chiral resolution data inherent to the single enantiomer product .

Chemical Purity Quality Control Procurement Specification

Optimal Research and Industrial Application Scenarios for (2R)-4-aminobutan-2-ol (CAS 114963-62-1)


Asymmetric Synthesis of Beta-Blockers and Bioactive Molecules

(2R)-4-aminobutan-2-ol serves as a critical chiral building block in the asymmetric synthesis of pharmaceutical agents, particularly beta-blockers . Its defined (R)-stereochemistry is essential for constructing the correct three-dimensional architecture of these drugs, which is a key determinant of their pharmacological activity and selectivity. Using the racemic mixture would lead to a 50% yield loss and require expensive chiral separation steps, making the single enantiomer the superior choice for efficient and cost-effective drug development and manufacturing.

Enzymatic Biocatalysis for Enantiomerically Pure Amino Alcohols

As demonstrated by its use in lipase-catalyzed resolutions, (2R)-4-aminobutan-2-ol is a valuable substrate in biocatalytic processes for accessing enantiopure amino alcohols [1]. The high enantioselectivity (E = 58) achieved with N-Boc-protected derivatives highlights the potential for developing efficient, green chemistry routes for its production or for using it as a chiral auxiliary in enzymatic reactions. Researchers in biocatalysis can leverage this compound's specific reactivity profile to engineer novel, highly selective transformations.

Synthesis of 3D-Printing Thermosetting Polyurethane Materials

A patent application describes the use of compounds such as 3-hydroxy-n-butylamine (another name for 4-aminobutan-2-ol, CAS 114963-62-1) in the formulation of polyurethane/polyurea thermosetting materials for additive manufacturing [2]. In this context, the compound acts as a chain extender or cross-linker, reacting with isocyanates to build polymer networks. While the patent does not specify the need for a single enantiomer, the availability of (2R)-4-aminobutan-2-ol as a high-purity, well-characterized building block allows for precise control over material properties, which is essential for advanced manufacturing applications requiring consistent and reproducible mechanical performance.

Chiral Auxiliary in Asymmetric Organic Synthesis

The bifunctional nature and defined stereochemistry of (2R)-4-aminobutan-2-ol make it a useful chiral auxiliary or ligand in asymmetric catalysis. Its ability to form hydrogen bonds via both the amine and hydroxyl groups allows for pre-organization of transition states, leading to high stereocontrol in reactions such as additions to carbonyls or imines . This scenario is critical for academic and industrial research groups focused on developing new stereoselective methodologies and complex molecule synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-4-aminobutan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.